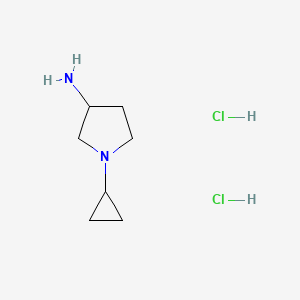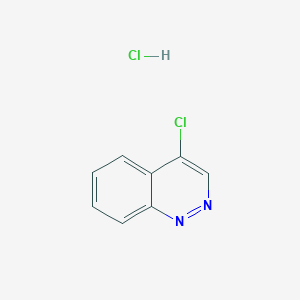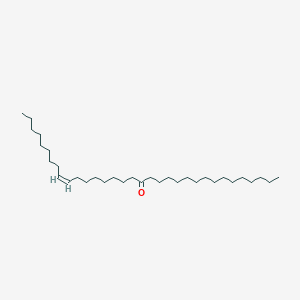
(Z)-24-tritriaconten-16-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-24-tritriaconten-16-one is a polyunsaturated fatty acid (PUFA) that has been studied extensively for its potential medical applications. This fatty acid is found in a variety of foods, including fish, nuts, and vegetable oils, and has been shown to have a variety of beneficial effects on human health.
Aplicaciones Científicas De Investigación
Pheromone-Induced Hygienic Behavior in Honey Bees
Research on compounds similar to (Z)-24-tritriaconten-16-one, such as (Z)-10-tritriacontene and (Z)-6-pentadecene, has shown their role in stimulating hygienic behavior in honey bees (Apis mellifera). These compounds, found on unhealthy bee brood, trigger the bees' social immune responses, aiding in mite control and pathogen resistance in colonies (Wagoner, Millar, Schal, & Rueppell, 2020).
Pheromones in Drosophila Melanogaster
In the study of Drosophila melanogaster (fruit fly), compounds like (Z)-13-tritriacontene and (Z)-11-tritriacontene, which are structurally similar to (Z)-24-tritriaconten-16-one, were identified as major components of the homosexual courtship-stimulating pheromone blend. These findings offer insights into pheromone signaling and behavior in insects (Schaner, Dixon, Graham, & Jackson, 1989).
Stable Fly Sex Pheromones
Research involving stable flies (Stomoxys calcitrans) identified compounds such as (Z)-9-hentriacontene and (Z)-9-tritriacontene, similar to (Z)-24-tritriaconten-16-one, as key components inducing male fly copulatory behavior. Understanding these pheromones can contribute to better management and control strategies for these pests (Sonnet, Uebel, Lusby, Schwarz, & Miller, 1979).
Propiedades
IUPAC Name |
(Z)-tritriacont-24-en-16-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H64O/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-33(34)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18H,3-16,19-32H2,1-2H3/b18-17- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKYELPMBUTEPO-ZCXUNETKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)CCCCCCCC=CCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)CCCCCCC/C=C\CCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H64O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
24-Tritriaconten-16-one, (Z)- | |
CAS RN |
71177-09-8 |
Source


|
| Record name | 24-Tritriaconten-16-one, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071177098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

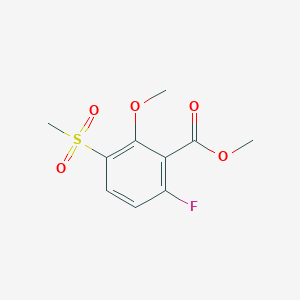
![2-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1435222.png)
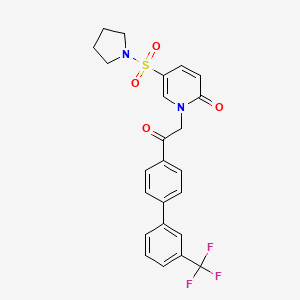
![tert-Butyl 5-oxo-7-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1435226.png)
![tert-Butyl 6-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1435227.png)
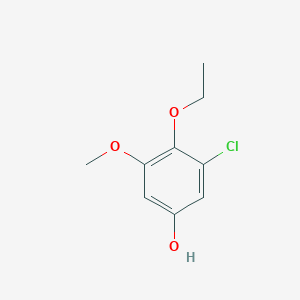
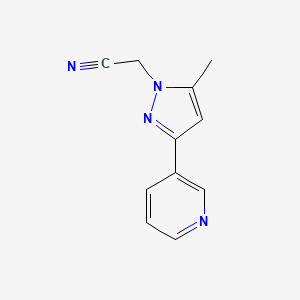
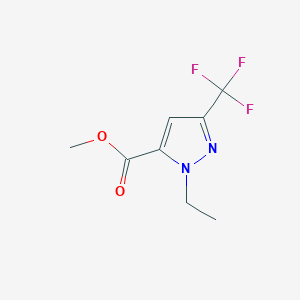
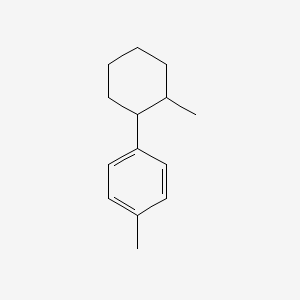
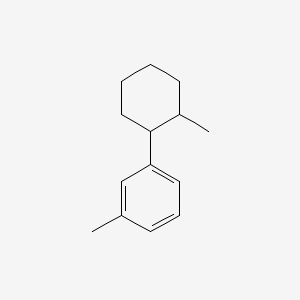
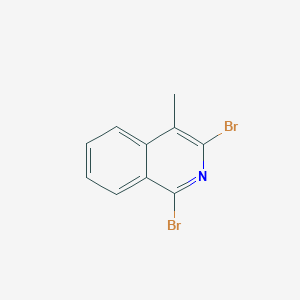
![3-(chloromethyl)-1H,4H,6H,7H-pyrano[4,3-c]pyrazole](/img/structure/B1435240.png)
